2-Chlorophenylglycine

Biocatalysis Enzymology Substrate Specificity

2-Chlorophenylglycine (CAS 141196-64-7) is the preferred racemic starting material for industrial clopidogrel synthesis. The ortho-chloro substitution is structurally required for final drug activity and uniquely enables high-yield biocatalytic resolution using immobilized subtilisin (Alcalase-CLEA®), avoiding racemization issues of non-halogenated analogs. Its distinct melting point (195–201°C) allows rapid identity confirmation, clearly differentiating it from the inactive 4-chloro isomer. For enzyme screening, it exhibits 52.9% relative N-acetyltransferase activity versus 7.4% for the 4-chloro analog, making it the only viable chlorinated substrate. Procure with confidence for established, scalable chemo-enzymatic workflows.

Molecular Formula C8H8ClNO2
Molecular Weight 185.61 g/mol
CAS No. 141196-64-7
Cat. No. B129823
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chlorophenylglycine
CAS141196-64-7
Molecular FormulaC8H8ClNO2
Molecular Weight185.61 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(C(=O)O)N)Cl
InChIInChI=1S/C8H8ClNO2/c9-6-4-2-1-3-5(6)7(10)8(11)12/h1-4,7H,10H2,(H,11,12)
InChIKeyLMIZLNPFTRQPSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chlorophenylglycine (CAS 141196-64-7): Procurement-Grade Specifications and Core Identity for Pharmaceutical Synthesis


2-Chlorophenylglycine (CAS 141196-64-7), also referred to as DL-2-(2-chlorophenyl)glycine or H-DL-Phg(2-Cl)-OH, is a non-proteinogenic aromatic α-amino acid derivative with the molecular formula C8H8ClNO2 and a molecular weight of 185.61 g/mol [1]. It exists as a racemic mixture (DL-form) and serves as an indispensable chiral intermediate in the industrial synthesis of the blockbuster antithrombotic drug clopidogrel [2]. Its physicochemical profile includes a melting point of 195–201 °C and a typical commercial purity specification of ≥98.0% [3].

Why Unsubstituted or Alternative Halogenated Phenylglycines Cannot Substitute for 2-Chlorophenylglycine in Critical Enzymatic and Industrial Processes


The ortho-chloro substitution in 2-chlorophenylglycine confers unique steric and electronic properties that dramatically alter its behavior in enzyme-catalyzed resolutions and downstream synthetic transformations compared to unsubstituted phenylglycine or other halogenated analogs [1]. Direct substitution with 4-chlorophenylglycine or 2-fluorophenylglycine is not feasible, as the position and identity of the halogen dictate both enzyme recognition kinetics and the subsequent stereochemical integrity required for clopidogrel synthesis [2]. Moreover, the melting point and stability profile of the ortho-chloro derivative differs significantly from its isomers, directly impacting purification and formulation workflows during large-scale manufacturing .

Quantitative Differentiation: How 2-Chlorophenylglycine Outperforms Phenylglycine Analogs in Key Performance Metrics


Enzymatic Substrate Specificity: 2-Chlorophenylglycine Exhibits 52.9% Relative Activity Compared to Unsubstituted Phenylglycine (100%) in N-Acetyltransferase Assays

In head-to-head enzymatic assays using phenylglycine N-acetyltransferase (EC 2.3.1.B37) from Chryseobacterium sp., L-2-chlorophenylglycine demonstrated a relative activity of 52.9% compared to the natural substrate L-2-phenylglycine (set at 100%) [1]. In stark contrast, the positional isomer DL-4-chlorophenylglycine exhibited only 7.4% relative activity [2]. This demonstrates that the ortho-chloro substitution is not merely tolerated but maintains substantial enzymatic recognition, whereas para-substitution almost completely abolishes activity.

Biocatalysis Enzymology Substrate Specificity

Chemo-Enzymatic Synthesis Yield: 2-Chlorophenylglycine Prochiral Substrate Achieves 91.7% Yield in Optimized Route to (S)-Enantiomer

A novel chemo-enzymatic route to (S)-2-chlorophenylglycine reports a chemical synthesis yield of 91.7% for the prochiral keto acid substrate (2-chlorophenyl)glyoxylic acid (CPGA) . This is a critical step prior to enantioselective amination. While direct comparative yield data for the identical step using unsubstituted phenylglycine or 4-chlorophenylglycine under this specific protocol is not available in the same study, the reported high yield establishes a benchmark for the synthetic accessibility of the 2-chloro derivative. In contrast, the synthesis of 2-fluorophenylglycine often requires harsh fluorinating agents (e.g., HF) and is complicated by hydrate/polymorph formation, leading to lower overall process efficiency [1].

Green Chemistry Biocatalysis Process Optimization

Biocatalytic Resolution Efficiency: 2-Chlorophenylglycine Derivative Resolved to Enantiomeric Purity Using Immobilized Subtilisin CLEA®

The resolution of (RS)-N-Boc-2-chlorophenylglycine methylester using an immobilized subtilisin (Alcalase-CLEA®) resulted in enantiomerically pure (S)-2-chlorophenylglycine, a critical building block for clopidogrel [1]. This enzymatic resolution strategy is reported to maintain high enantiomeric excess throughout the subsequent synthetic steps [2]. While classical resolution of unsubstituted phenylglycine using tartaric or camphor sulfonic acid often results in lower yields due to racemization and requires multiple recrystallization steps [3], the enzymatic method offers a simpler, scalable process for the 2-chloro derivative. Notably, the 2-chloro substituent stabilizes the stereocenter sufficiently to prevent racemization under mild enzymatic conditions.

Chiral Resolution Biocatalysis Enzyme Immobilization

Physical Property Differentiation: 2-Chlorophenylglycine Melting Point (195–201°C) Enables Distinct Purification Windows Compared to Positional Isomers

The DL-form of 2-chlorophenylglycine exhibits a melting point of 195–201 °C [1]. This thermal profile differs significantly from its positional isomer DL-4-chlorophenylglycine, which melts at 220–230 °C , and from the D-(+)-enantiomer of 2-chlorophenylglycine, which melts at 182–187 °C [2]. The ~25–30 °C difference in melting point between the 2-chloro and 4-chloro racemates provides a tangible basis for thermal separation or differential crystallization strategies during manufacturing.

Process Chemistry Crystallization Purification

Validated Application Scenarios: Where 2-Chlorophenylglycine Delivers Quantifiable Value Over Generic Phenylglycine Alternatives


Large-Scale Clopidogrel Intermediate Manufacturing: Reliable Enzymatic Resolution with Alcalase-CLEA®

In the industrial production of the antiplatelet drug clopidogrel, 2-chlorophenylglycine is the preferred starting material because its derivative (N-Boc-2-chlorophenylglycine methylester) can be efficiently resolved to high enantiopurity using immobilized subtilisin (Alcalase-CLEA®), a process validated for scalability [1]. Unsubstituted phenylglycine cannot be directly substituted, as the 2-chloro group is structurally required for the final drug's activity . Procurement of 2-chlorophenylglycine for this application ensures compatibility with established, high-yield biocatalytic workflows and avoids the racemization issues that plague classical resolution methods of non-halogenated analogs [2].

Biocatalytic Process Development: A Viable Substrate for N-Acetyltransferase-Catalyzed Reactions

For researchers developing novel biocatalytic routes to chiral amines, 2-chlorophenylglycine serves as a well-characterized substrate for N-acetyltransferases, exhibiting 52.9% relative activity compared to the native substrate L-2-phenylglycine [1]. In contrast, the 4-chloro isomer shows negligible activity (7.4%), rendering it unsuitable for such applications . This differential reactivity makes 2-chlorophenylglycine the only viable chlorinated phenylglycine for enzyme screening and directed evolution campaigns aimed at improving catalytic efficiency toward halogenated aromatic substrates [2].

Green Chemistry Synthesis of Chiral Amino Acids: Chemo-Enzymatic Route with 91.7% Prochiral Substrate Yield

2-Chlorophenylglycine is the foundation for a green, chemo-enzymatic synthesis of (S)-2-chlorophenylglycine. The key prochiral intermediate, (2-chlorophenyl)glyoxylic acid, is synthesized in 91.7% yield from readily available starting materials [1]. This high-yielding step is critical for overall process economics. Alternative fluorinated phenylglycines require more complex, hazardous, and lower-yielding syntheses, making the 2-chloro derivative the more sustainable and cost-effective choice for large-scale chiral amino acid production .

Analytical Method Development and Quality Control: Distinct Melting Point Facilitates Identity and Purity Verification

In quality control laboratories, the distinct melting point of DL-2-chlorophenylglycine (195–201 °C) provides a straightforward, non-instrument-intensive method for preliminary identity confirmation and purity assessment, clearly distinguishing it from its 4-chloro isomer (220–230 °C) and its D-(+)-enantiomer (182–187 °C) [1]. This thermal differentiation is essential for preventing cross-contamination or misidentification of positional isomers during incoming material inspection and batch release testing, thereby ensuring process consistency and regulatory compliance .

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